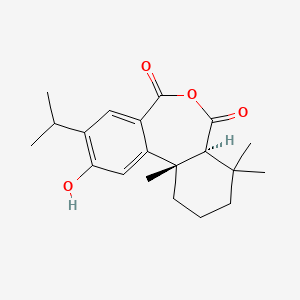
Obtuanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obtuanhydride is a natural product found in Chamaecyparis obtusa var. formosana, Cladonia rangiferina, and Chamaecyparis obtusa with data available.
Applications De Recherche Scientifique
Metal Hydrides in Engineering Systems and Devices
Metal hydrides, including substances like obtuanhydride, are widely used in various engineering systems, processes, and devices. Their applications extend across thermal systems, energy systems, actuation and sensing, processing, semiconductors, biomimetic and biomedical systems, and nuclear applications. Notably, metal hydrides are key in hydrogen compressors, refrigerators, actuators, sensors, and energy-efficient windows. They also play a role in medical implants and are effective neutron moderators in nuclear power plants (Bhuiya, Kumar, & Kim, 2015).
Advances in Clean Energy Applications
Research over the past decade has revealed a multitude of applications of metal hydrides in clean energy technologies. These applications include smart solar collectors, smart windows, sensors, thermal energy storage, and batteries. Tremendous progress has been made in complex metal hydrides for hydrogen storage, vital for fuel cell operations. Moreover, metal hydrides are investigated for lithium-ion battery separator and anode materials (Ronnebro & Majzoub, 2013).
Hydrogen Storage in Metal Hydrides
Hydrogen storage is a significant application of metal hydrides, with magnesium-based hydrides showing promise due to their high hydrogen capacity. These materials have been the focus of research for enhancing their desorption temperature, kinetics, and cycle life. Improvements in kinetics are achieved through catalyst addition and ball milling to introduce defects and improve surface properties (Jain, Lal, & Jain, 2010).
Renaissance of Hydrides in Energy Storage and Transmission
Hydrides have seen a resurgence in research and development for energy storage and transmission. They are being explored as electrolytes for batteries and anodes for lithium-ion batteries. The discovery of new hydride properties has opened doors to innovative applications in energy storage and transmission (Mohtadi & Orimo, 2017).
Metal Hydride Materials for Solid Hydrogen Storage
Mg-based hydrides are considered promising for hydrogen storage due to their reversible hydrogen capacity. Research focuses on enhancing their properties, including hydrogen-storage capacity, kinetics, cyclic behavior, and thermal response. Such advancements are crucial for practical applications in transport and energy sectors (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).
Air-Stable Ionic Hydrides
Yttrium hydride oxide (YHO) is an example of an air-stable ionic hydride with potential as a functional material. Its remarkable stability in air is beneficial for various applications, including semiconductor designs (Zapp, Auer, & Kohlmann, 2019).
Hydrogen Storage and Compression using Hydrides
Metal hydrides are used in hydrogen storage and compression, offering high-density hydrogen storage with low risk. These systems are developed for emergency or backup power units and mobile applications, such as in submarines. Metal hydride-based compressors, which convert thermal energy into hydrogen gas compression, are also commercially available (Bellosta von Colbe et al., 2019).
Hydrogen Evolution Reaction on Metal Hydride Electrodes
The hydrogen evolution reaction on AB5-type metal hydride electrodes is an area of study, focusing on hydrogen production techniques. Metal hydrides show potential in secondary battery and hydrogen storage fields, with their overpotential for hydrogen evolution being notably small (Xu, He, & Wang, 2003).
Nickel Hydrides in Reactive Plasmas
Nickel hydrides in reactive plasmas are studied for their application in hydrogen storage and catalysis, particularly in fuel cells. These metal hydrides are intriguing for sensor applications due to the high diffusivity of hydrogen in metals (Quaas, Wulff, Ivanova, & Helm, 2009).
Superconductivity of Novel Tin Hydrides under Pressure
Research into novel tin hydrides (SnnHm) under pressure has shown potential for high-temperature superconductivity. These materials, including SnH4, SnH8, SnH12, and SnH14, have been found to be thermodynamically stable at high pressure and exhibit superconducting transition temperatures higher than traditional compounds (Esfahani et al., 2015).
Destabilization of Li-based Complex Hydrides
Research on Li-based complex hydrides, such as LiNH2 and its cation substitutions, focuses on developing practical hydrogen storage materials with high gravimetric hydrogen densities. These hydrides are investigated for their hydrogen desorption properties and potential applications in fuel cells (Nakamori & Orimo, 2004).
Hydride-Based Electride Material, LnH2 (Ln = La, Ce, or Y)
LnH2 compounds are explored as hydride-based electride materials. These compounds, with their electron-donating nature, have shown potential as catalysts for ammonia synthesis and exhibit interesting properties due to the electron transfer into the cage, which originates from Ln-cage covalent interaction (Mizoguchi et al., 2016).
Propriétés
Nom du produit |
Obtuanhydride |
|---|---|
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(7aS,11aS)-2-hydroxy-8,8,11a-trimethyl-3-propan-2-yl-7a,9,10,11-tetrahydrobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C20H26O4/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)16(20)18(23)24-17(13)22/h9-11,16,21H,6-8H2,1-5H3/t16-,20+/m0/s1 |
Clé InChI |
GTORZGSMKNNFDU-OXJNMPFZSA-N |
SMILES isomérique |
CC(C)C1=C(C=C2C(=C1)C(=O)OC(=O)[C@@H]3[C@@]2(CCCC3(C)C)C)O |
SMILES canonique |
CC(C)C1=C(C=C2C(=C1)C(=O)OC(=O)C3C2(CCCC3(C)C)C)O |
Synonymes |
obtuanhydride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)









![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)